(Z)-2-Cyano-N-propan-2-yl-3-[2-(trifluoromethyl)phenyl]prop-2-enamide
Description
(Z)-2-Cyano-N-propan-2-yl-3-[2-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyano group, a trifluoromethyl group, and an enamide linkage, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
(Z)-2-cyano-N-propan-2-yl-3-[2-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c1-9(2)19-13(20)11(8-18)7-10-5-3-4-6-12(10)14(15,16)17/h3-7,9H,1-2H3,(H,19,20)/b11-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCXNSIPZHXEDR-XFFZJAGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC=CC=C1C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=CC=CC=C1C(F)(F)F)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-N-propan-2-yl-3-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Enamide Backbone: The initial step involves the reaction of an appropriate aldehyde with a nitrile to form the corresponding enamine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Final Cyclization and Purification: The final step involves cyclization to form the desired enamide structure, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Cyano-N-propan-2-yl-3-[2-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the cyano and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In the field of chemistry, (Z)-2-Cyano-N-propan-2-yl-3-[2-(trifluoromethyl)phenyl]prop-2-enamide serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form oxides or hydroxylated derivatives.
- Reduction : The cyano group can be reduced to an amine.
- Substitution Reactions : The trifluoromethyl group can engage in nucleophilic substitution reactions.
Biology
The compound has garnered attention for its potential biological activities:
- Antibacterial Activity : Preliminary studies indicate that it inhibits bacterial respiration, leading to cell death, making it a candidate for treating bacterial infections.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |
| Cytotoxicity | Low cytotoxicity in mammalian cells |
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. Its structural analogs have been investigated for their efficacy against various neoplasms and microbial infections.
Industrial Applications
The compound's unique properties also make it suitable for industrial applications:
- Specialty Chemicals : Used in the development of specialty chemicals due to its reactivity.
- Pharmaceutical Development : Investigated as an intermediate in drug synthesis, particularly in creating compounds with antibacterial and antifungal properties.
Case Studies and Research Findings
While direct applications of this compound are not extensively documented, similar compounds have shown promising results in various studies:
- Antimicrobial Studies : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against pathogens like Staphylococcus aureus and Enterococcus faecalis .
- Enzyme Interaction Studies : Investigations into enzyme inhibition have highlighted potential pathways where this compound could play a role in metabolic regulation .
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-N-propan-2-yl-3-[2-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties enable the compound to interact with enzymes and receptors, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide
- (2E)-N-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
- (2E)-N-[3-(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide
Uniqueness
(Z)-2-Cyano-N-propan-2-yl-3-[2-(trifluoromethyl)phenyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a cyano and a trifluoromethyl group enhances its reactivity and potential for diverse applications .
Biological Activity
(Z)-2-Cyano-N-propan-2-yl-3-[2-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include:
- IUPAC Name : this compound
- Molecular Formula : C14H13F3N2O
- Molecular Weight : 284.26 g/mol
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Enamide Backbone : Reaction of an appropriate aldehyde with a nitrile.
- Introduction of Trifluoromethyl Group : Achieved through nucleophilic substitution using trifluoromethylating agents.
- Final Cyclization and Purification : Involves cyclization to form the enamide structure followed by purification techniques such as recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, leading to various pharmacological effects:
- Antibacterial Activity : The compound exhibits antibacterial properties by inhibiting bacterial respiration, which can lead to cell death.
Inhibition Studies
Recent studies have evaluated the compound's inhibitory effects on various biological targets:
| Compound | Target | Inhibition (%) at 50 µM |
|---|---|---|
| This compound | PfDHODH | 30% |
| Known Inhibitor | PfDHODH | 19% |
These results indicate that this compound may possess superior inhibitory activity compared to established inhibitors in certain contexts .
Case Studies and Research Findings
Several studies have highlighted the compound's potential therapeutic applications:
- Antimicrobial Properties : A study demonstrated that at concentrations around 50 µM, the compound significantly inhibited the secretion of virulence factors in pathogenic bacteria, suggesting potential use in treating bacterial infections .
- Structural Activity Relationship (SAR) : Research into similar compounds has shown that modifications to the trifluoromethyl group can enhance biological activity, indicating a promising avenue for drug development .
Q & A
Basic: What are the key considerations in designing a synthetic route for (Z)-2-Cyano-N-propan-2-yl-3-[2-(trifluoromethyl)phenyl]prop-2-enamide?
Answer:
The synthesis of this compound typically involves multi-step reactions, including condensation, substitution, and reduction. Key considerations include:
- Reaction Conditions: Temperature, solvent polarity (e.g., ethanol or methanol), and pH must be optimized to favor the (Z)-isomer .
- Catalysts: Bases like K₂CO₃ or amines may facilitate condensation reactions, while acidic conditions (e.g., HCl) are critical for reductions using iron powder .
- Purification: Chromatography or recrystallization ensures high purity, especially given the compound’s stereochemical sensitivity .
Table 1: Example Reaction Conditions
| Step | Reactants | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Trifluoromethylbenzaldehyde, Cyanoacetamide | Ethanol | 80 | 65-70 |
| 2 | Intermediate, Isopropylamine | DCM | 25 | 85-90 |
Advanced: How can researchers resolve contradictions in bioactivity data across studies?
Answer:
Contradictions often arise from variations in assay conditions or structural impurities. Methodological steps include:
- Reproducibility Checks: Replicate experiments under standardized conditions (e.g., cell lines, incubation time) .
- Structural Validation: Use X-ray crystallography (via SHELX software ) or NMR to confirm stereochemistry and purity.
- Meta-Analysis: Compare datasets while accounting for variables like solvent residues or enantiomeric excess .
Structural Analysis: Which computational tools are recommended for elucidating the crystal structure?
Answer:
- SHELX Suite: SHELXL refines high-resolution crystallographic data, while SHELXS solves structures via direct methods. These tools are robust for small-molecule refinement and handling twinned crystals .
- Validation: Cross-check with density functional theory (DFT) calculations to validate bond lengths and angles .
Biological Mechanism: What approaches study interactions with biological targets?
Answer:
- Molecular Docking: AutoDock Vina predicts binding modes by optimizing scoring functions (e.g., affinity maps) and multithreading for speed .
- In Vitro Assays: Fluorescence polarization or surface plasmon resonance (SPR) quantify binding kinetics to enzymes/receptors .
- Mutagenesis Studies: Identify critical residues in target proteins by comparing wild-type and mutant binding affinities .
Advanced Synthesis: How to optimize reaction conditions for yield and purity?
Answer:
- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while reducing steric hindrance .
- Catalyst Tuning: Transition metals (e.g., Pd/C) improve reduction efficiency in hydrogenation steps .
- In-Line Monitoring: Use HPLC or TLC to track reaction progress and minimize side products .
Functional Group Impact: How does the trifluoromethyl group influence reactivity and bioactivity?
Answer:
- Electronic Effects: The -CF₃ group withdraws electrons, stabilizing the enamide backbone and enhancing electrophilicity at the cyano group .
- Lipophilicity: Increases logP by ~1.5 units, improving membrane permeability and bioavailability .
- Target Selectivity: The group’s steric bulk may hinder binding to off-target proteins, reducing toxicity .
Data Contradiction Analysis: How to address discrepancies in IC₅₀ values across studies?
Answer:
- Assay Standardization: Normalize data using reference inhibitors (e.g., staurosporine for kinase assays) .
- Statistical Modeling: Apply ANOVA to identify outliers or batch effects .
- Structural Dynamics: Use molecular dynamics simulations (e.g., GROMACS) to assess conformational flexibility impacting binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
